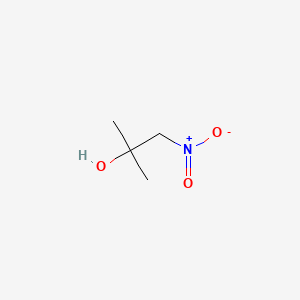![molecular formula C14H30N2O2 B6352836 Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate CAS No. 1099651-83-8](/img/structure/B6352836.png)
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate is a chemical compound with the molecular formula C14H30N2O2 . It is also known as β-Alanine, N-[4-(diethylamino)-1-methylbutyl]-, ethyl ester .
Physical And Chemical Properties Analysis
The molecular formula of this compound is C14H30N2O2, and its molecular weight is 258.4 . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current search results.Mécanisme D'action
The anionic diethylaminoethyl groups attached to the cellulose backbone of Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose interact with positively charged molecules, such as proteins and nucleic acids. This interaction allows this compound cellulose to adsorb proteins, nucleic acids, and other molecules. The adsorbed molecules can then be separated and purified using chromatography or electrophoresis.
Biochemical and Physiological Effects
This compound cellulose has no known biochemical or physiological effects. It is a polysaccharide derivative that is used as a tool in scientific research and laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose is its ability to adsorb proteins, nucleic acids, and other molecules. This allows for the separation and purification of molecules using chromatography or electrophoresis. Additionally, this compound cellulose can be used to increase the solubility of proteins and other molecules. A limitation of this compound cellulose is that it is not suitable for applications that require a high degree of purity, such as protein purification.
Orientations Futures
Future research on Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose could focus on developing new methods for using this compound cellulose in chromatography and electrophoresis. Additionally, research could focus on developing new methods to increase the solubility of proteins and other molecules using this compound cellulose. Research could also focus on developing new methods to purify proteins and other molecules using this compound cellulose. Finally, research could focus on developing new methods to improve the efficiency of this compound cellulose in chromatography and electrophoresis.
Méthodes De Synthèse
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose is synthesized by reacting cellulose with diethylaminoethyl chloride. The reaction is carried out in an aqueous solution and is catalyzed by an acid. The product of the reaction is a polysaccharide with anionic groups attached to the cellulose backbone. The anionic groups are diethylaminoethyl groups, which are negatively charged and can interact with positively charged molecules.
Applications De Recherche Scientifique
Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate cellulose has been used in a wide variety of scientific research applications. It has been used in chromatography to separate and purify proteins, nucleic acids, and other molecules. This compound cellulose has also been used in electrophoresis to separate molecules based on their charge. Additionally, it has been used to increase the solubility of proteins and other molecules.
Propriétés
IUPAC Name |
ethyl 3-[5-(diethylamino)pentan-2-ylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-5-16(6-2)12-8-9-13(4)15-11-10-14(17)18-7-3/h13,15H,5-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBLAZXPPAFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NCCC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)


![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6352820.png)


![Ethyl 3-[(pentan-3-yl)amino]propanoate](/img/structure/B6352837.png)